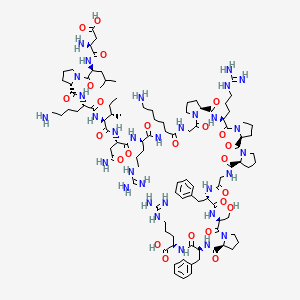

Bombinakinin M

Description

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C100H159N31O24/c1-5-57(4)80(126-84(141)62(29-13-15-39-102)119-90(147)73-35-21-44-128(73)94(151)69(48-56(2)3)124-81(138)60(103)51-79(136)137)92(149)123-68(52-76(104)133)87(144)118-63(30-16-40-111-98(105)106)83(140)117-61(28-12-14-38-101)82(139)115-54-78(135)127-43-19-34-72(127)89(146)120-64(31-17-41-112-99(107)108)93(150)131-47-23-37-75(131)96(153)130-46-20-33-71(130)88(145)114-53-77(134)116-66(49-58-24-8-6-9-25-58)85(142)125-70(55-132)95(152)129-45-22-36-74(129)91(148)122-67(50-59-26-10-7-11-27-59)86(143)121-65(97(154)155)32-18-42-113-100(109)110/h6-11,24-27,56-57,60-75,80,132H,5,12-23,28-55,101-103H2,1-4H3,(H2,104,133)(H,114,145)(H,115,139)(H,116,134)(H,117,140)(H,118,144)(H,119,147)(H,120,146)(H,121,143)(H,122,148)(H,123,149)(H,124,138)(H,125,142)(H,126,141)(H,136,137)(H,154,155)(H4,105,106,111)(H4,107,108,112)(H4,109,110,113)/t57-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,80-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEEWOWMYALYVCG-UOGIEMGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NCC(=O)NC(CC4=CC=CC=C4)C(=O)NC(CO)C(=O)N5CCCC5C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C7CCCN7C(=O)C(CC(C)C)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)NCC(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CO)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C100H159N31O24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2179.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Isolation of Bombinakinin M: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bombinakinin M, a potent bradykinin-related peptide isolated from the skin secretions of the Giant Fire-bellied Toad (Bombina maxima), represents a compelling subject for pharmacological research. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound and its fragments. It includes detailed experimental methodologies, quantitative data summaries, and visualizations of key processes to facilitate further investigation and drug development efforts.

Introduction

Amphibian skin is a rich source of bioactive peptides with diverse pharmacological activities. Among these, this compound, a nonadecapeptide with the sequence DLPKINRKGPRPPGFSPFR, stands out for its potent agonistic activity at bradykinin receptors.[1] It is significantly more potent than bradykinin in inducing smooth muscle contraction. Recent studies have also revealed that fragments of this compound possess lipopolysaccharide (LPS)-neutralizing capabilities, suggesting a potential role in combating endotoxemia and sepsis.[2] This guide synthesizes the available scientific literature to provide a comprehensive technical resource on this compound.

Physicochemical Properties and Bioactivity

This compound is a bradykinin-related peptide with a molecular weight of 2179.55 Da. Its primary structure and other key properties are summarized in the table below.

| Property | Value | Reference |

| Amino Acid Sequence | DLPKINRKGPRPPGFSPFR | |

| Molecular Weight | 2179.55 Da | |

| Bioactivity | Potent bradykinin receptor agonist | |

| EC50 (Guinea Pig Ileum) | 4.0 nM |

Two naturally occurring fragments of this compound have been identified and shown to possess LPS-neutralizing activity.

| Fragment | Sequence | Bioactivity |

| Fragment 1 | KINRKGPRPPG | Lipopolysaccharide-neutralizing activity |

| Fragment 2 | INRKGPRPPG | Lipopolysaccharide-neutralizing activity |

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from the skin secretions of Bombina maxima involves a multi-step purification process. While specific, detailed protocols are proprietary to the original research groups, a generalizable workflow can be constructed based on established peptide purification techniques.

Workflow for this compound Isolation

Caption: Generalized workflow for the isolation and purification of this compound.

Methodology:

-

Skin Secretion Collection: Secretions are obtained from Bombina maxima, often through mild electrical stimulation, and collected in a chilled container.

-

Lyophilization: The collected secretions are immediately frozen and lyophilized to preserve peptide integrity.

-

Gel Filtration Chromatography: The lyophilized powder is reconstituted in an appropriate buffer and subjected to gel filtration chromatography (e.g., using a Sephadex G-50 column) to separate molecules based on size. Fractions are collected and screened for bioactivity.

-

Ion Exchange Chromatography: Bioactive fractions from gel filtration are further purified using cation exchange chromatography to separate peptides based on their net positive charge.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification step involves RP-HPLC on a C18 column. A gradient of an organic solvent (e.g., acetonitrile) in water, both containing an ion-pairing agent like trifluoroacetic acid (TFA), is used to elute the peptides based on their hydrophobicity. The peak corresponding to this compound is collected.

-

Characterization: The purity and identity of the isolated peptide are confirmed by mass spectrometry (to determine the molecular weight) and Edman degradation or tandem mass spectrometry for amino acid sequencing.

Assessment of Lipopolysaccharide (LPS)-Neutralizing Activity

The ability of this compound fragments to neutralize LPS can be assessed using various in vitro assays.

Workflow for Assessing LPS-Neutralizing Activity

Caption: Experimental workflow for evaluating the LPS-neutralizing activity of peptides.

Methodology for LPS Binding Assay:

-

Peptide-LPS Incubation: The peptide fragment is incubated with fluorescein isothiocyanate-labeled LPS (FITC-LPS) in a suitable buffer.

-

Cellular Incubation: A macrophage cell line (e.g., RAW 264.7) is added to the peptide-LPS mixture.

-

Flow Cytometry: The binding of FITC-LPS to the macrophages is quantified using flow cytometry. A reduction in fluorescence intensity in the presence of the peptide indicates that the peptide binds to LPS and prevents it from interacting with the cells.

Methodology for Inhibition of Pro-inflammatory Cytokine Production:

-

Cell Culture: Macrophages are cultured in appropriate media.

-

Peptide Pre-incubation: The cells are pre-incubated with varying concentrations of the peptide fragment.

-

LPS Stimulation: The cells are then stimulated with LPS to induce an inflammatory response.

-

Cytokine Measurement: After a suitable incubation period, the cell supernatant is collected, and the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are measured using an Enzyme-Linked Immunosorbent Assay (ELISA). A dose-dependent decrease in cytokine levels in the presence of the peptide indicates LPS neutralization.

Signaling Pathway

This compound is a potent agonist of bradykinin receptors and is highly selective for mammalian arterial smooth muscle bradykinin receptors. This suggests a primary interaction with the Bradykinin B2 receptor, which is constitutively expressed in smooth muscle tissue. The binding of this compound to the B2 receptor is expected to initiate a signaling cascade leading to smooth muscle contraction.

Proposed Signaling Pathway of this compound

Caption: Proposed signaling pathway for this compound-induced smooth muscle contraction via the Bradykinin B2 receptor.

Conclusion and Future Directions

This compound and its fragments represent promising leads for the development of novel therapeutics. The potent and selective agonism of this compound at bradykinin receptors suggests its potential utility in conditions where vasodilation or smooth muscle contraction is desired, although its pro-inflammatory potential must be carefully considered. The LPS-neutralizing activity of its fragments opens up exciting possibilities for the development of anti-sepsis agents. Further research should focus on elucidating the precise receptor subtype selectivity of this compound, conducting detailed structure-activity relationship studies to optimize its therapeutic potential, and performing in vivo studies to validate the efficacy of its fragments in models of endotoxemia.

References

An In-depth Technical Guide to the Primary Structure and Function of Bombinakinin M

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary structure, biochemical properties, and signaling mechanisms of Bombinakinin M, a potent bradykinin receptor agonist isolated from the skin secretions of the toad Bombina maxima. This document is intended to serve as a valuable resource for researchers in pharmacology, biochemistry, and drug development.

Primary Structure of this compound

This compound is a nonadecapeptide, meaning it is composed of 19 amino acids. Its primary structure, or amino acid sequence, has been determined to be:

Asp-Leu-Pro-Lys-Ile-Asn-Arg-Lys-Gly-Pro-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg

This can be represented using the single-letter amino acid codes as:

DLPKINRKGPRPPGFSPFR

This sequence reveals a key characteristic of this compound: it is a bradykinin-related peptide. The C-terminal region of the peptide, RPPGFSPFR, is identical to the well-characterized inflammatory peptide, bradykinin. The N-terminal extension, DLPKINRKGP, modulates its activity and receptor interaction.

Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Weight | 2179.53 g/mol | |

| Amino Acid Sequence | Asp-Leu-Pro-Lys-Ile-Asn-Arg-Lys-Gly-Pro-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg | |

| Single-Letter Code | DLPKINRKGPRPPGFSPFR | |

| Bioactivity | Potent bradykinin receptor agonist | |

| EC50 (Guinea Pig Ileum Contraction) | 4.0 nM | [1] |

Experimental Protocols

The determination of the primary structure and bioactivity of this compound involves a series of sophisticated biochemical techniques. The detailed methodologies for these key experiments are outlined below.

Isolation and Purification of this compound from Bombina maxima Skin Secretions

The isolation of this compound from the complex mixture of peptides present in amphibian skin secretions is a multi-step process designed to achieve a high degree of purity.

Experimental Workflow: Peptide Isolation and Purification

References

Bombinakinin M: A Technical Guide to its Sequence, Modification, and Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombinakinin M is a bradykinin-related peptide first identified in the skin secretions of the Chinese red belly toad, Bombina maxima. As a member of the kinin family of peptides, it is involved in a variety of physiological processes, including inflammation and smooth muscle contraction. More recently, fragments of this compound have demonstrated potent lipopolysaccharide (LPS)-neutralizing activity, highlighting its potential as a therapeutic agent against sepsis. This technical guide provides a comprehensive overview of the amino acid sequence, post-translational modifications, and biological functions of this compound, along with detailed experimental protocols and pathway visualizations.

Core Data

Peptide Sequence and Properties

This compound is a 19-amino acid peptide. Its sequence and key quantitative data are summarized below.

| Property | Value | Reference |

| Full Amino Acid Sequence | DLPKINRKGPRPPGFSPFR | [1] |

| Bradykinin Core Sequence | RPPGFSPFR | [1] |

| N-terminal Extension | DLPKINRKGP | [1] |

| EC50 (Guinea Pig Ileum Contraction) | 4 nM | [2] |

| Bradykinin EC50 (for comparison) | 1 nM | [2] |

Post-Translational Modification: Proteolytic Processing

This compound is synthesized as part of a larger precursor protein. This precursor contains multiple, identical copies of a 28-amino acid peptide unit, which includes the this compound sequence. The mature this compound peptide is liberated from this precursor through proteolytic cleavage.

The cleavage event occurs at a single basic amino acid residue, arginine (R), located immediately upstream of the N-terminus of the final this compound sequence. This type of monobasic processing is a common mechanism for the maturation of bioactive peptides from their precursors.

Figure 1. Proteolytic processing of the this compound precursor.

Biological Activity and Signaling Pathway

This compound is a potent agonist of bradykinin B2 receptors. The binding of this compound to these G-protein coupled receptors (GPCRs) initiates a well-characterized signaling cascade, primarily through the Gq alpha subunit.

Activation of the Gq protein stimulates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The resulting increase in intracellular Ca2+ concentration, along with the activation of Protein Kinase C (PKC) by DAG, leads to the downstream cellular responses, such as smooth muscle contraction.

Figure 2. this compound signaling pathway via the Bradykinin B2 receptor.

Experimental Protocols

Guinea Pig Ileum Contraction Assay

This ex vivo assay is used to determine the contractile activity of this compound on smooth muscle tissue.

Objective: To measure the dose-dependent contraction of guinea pig ileum in response to this compound and determine its EC50 value.

Methodology:

-

Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Transducer Setup: One end of the ileum segment is attached to a fixed point, and the other end is connected to an isometric force transducer to record contractions.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension (e.g., 1 g) for a specified period (e.g., 60 minutes), with regular changes of the bath solution.

-

Dose-Response Curve Generation:

-

Increasing concentrations of this compound are added to the organ bath in a cumulative manner.

-

The contractile response at each concentration is recorded until a maximal response is achieved.

-

The tissue is washed to allow it to return to baseline before testing the next substance (e.g., bradykinin for comparison).

-

-

Data Analysis: The magnitude of contraction is plotted against the logarithm of the agonist concentration to generate a dose-response curve. The EC50 value (the concentration that produces 50% of the maximal response) is then calculated.

Lipopolysaccharide (LPS) Neutralization Assay

This in vitro assay assesses the ability of this compound fragments to neutralize the pro-inflammatory effects of LPS.

Objective: To quantify the inhibition of LPS-induced inflammatory response by peptide fragments.

Methodology (using macrophage cell line):

-

Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media and seeded in 96-well plates.

-

Peptide-LPS Incubation: Various concentrations of the this compound fragment are pre-incubated with a fixed concentration of LPS (from a specific bacterial strain, e.g., E. coli O111:B4) for a defined period (e.g., 30 minutes at 37°C).

-

Cell Stimulation: The peptide-LPS mixtures are added to the macrophage cultures and incubated for a period sufficient to induce an inflammatory response (e.g., 4-6 hours).

-

Cytokine Measurement: The cell culture supernatant is collected, and the concentration of a pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: The percentage of inhibition of TNF-α release is calculated for each peptide concentration relative to the control (LPS alone). An IC50 value (the concentration of peptide that inhibits 50% of the LPS-induced TNF-α release) can be determined.

Figure 3. Experimental workflow for the LPS neutralization assay.

Conclusion

This compound is a fascinating bioactive peptide with a dual role as a potent bradykinin B2 receptor agonist and a source of LPS-neutralizing fragments. Its unique precursor structure and processing mechanism provide insights into the biosynthesis of kinin-related peptides in amphibians. The well-defined signaling pathway through the B2 receptor offers a clear framework for understanding its physiological effects. The experimental protocols detailed herein provide a foundation for further research into the therapeutic potential of this compound and its derivatives, particularly in the context of inflammatory conditions and sepsis.

References

- 1. A novel bradykinin-related peptide from skin secretions of toad Bombina maxima and its precursor containing six identical copies of the final product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cloning of bradykinin precursor cDNAs from skin of Bombina maxima reveals novel this compound antagonists and a bradykinin potential peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological Role of Bombinakinin M in Amphibians: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bombinakinin M, a bradykinin-related peptide first identified in the skin secretions of the giant fire-bellied toad, Bombina maxima, represents a potent and intriguing subject for physiological and pharmacological research. As a highly selective agonist for the bradykinin B2 receptor, this compound offers a valuable tool for dissecting the intricacies of the kallikrein-kinin system in amphibians and exploring its potential as a lead compound in drug discovery. This technical guide provides a comprehensive overview of the known physiological roles of this compound in amphibians, detailing its effects on smooth muscle and its putative role in ion transport. The document outlines established experimental protocols for the characterization of this compound's activity and presents the current understanding of its signaling pathways. All quantitative data is summarized for comparative analysis, and key processes are visualized through detailed diagrams to facilitate a deeper understanding of this potent amphibian peptide.

Introduction

Amphibian skin is a rich source of bioactive peptides with diverse physiological functions, serving as a chemical defense mechanism and playing roles in osmoregulation and innate immunity.[1] Among these is this compound, a novel bradykinin-related peptide that has garnered significant interest due to its potent agonistic activity at bradykinin receptors.[1] This guide synthesizes the current knowledge on the physiological effects of this compound in amphibians, with a focus on its action on smooth muscle and potential implications for ion transport across epithelial tissues.

Amino Acid Sequence:

The primary structure of this compound consists of a 19-amino acid sequence, featuring a C-terminal bradykinin (BK) sequence preceded by a hydrophilic N-terminal extension of ten residues.

DLPKINRKGP-RPPGFSPFR

Physiological Roles of this compound

The physiological actions of this compound are primarily mediated through its interaction with bradykinin B2 receptors, which are G protein-coupled receptors (GPCRs).[2][3] Activation of these receptors initiates a cascade of intracellular signaling events that lead to various physiological responses.

Effects on Smooth Muscle

This compound is a potent stimulator of smooth muscle contraction. This effect is dose-dependent and has been demonstrated in mammalian models, which are often used as a proxy for amphibian systems in the absence of direct comparative studies. The prolonged action of this compound compared to bradykinin suggests a potential resistance to degradation, making it a subject of interest for pharmacological applications.[1]

Table 1: Quantitative Data on the Myotropic Effects of this compound

| Parameter | Value | Tissue | Species | Reference |

| EC50 | 4.0 nM | Guinea Pig Ileum | Cavia porcellus |

Note: This data is from a mammalian model and should be interpreted with caution when extrapolating to amphibian physiology.

Putative Role in Ion Transport

While direct evidence for the effect of this compound on ion transport in amphibians is currently lacking, the known roles of other bradykinin-related peptides suggest a potential involvement. Tachykinins, for instance, have been shown to stimulate ion transport across frog skin. Given the presence of bradykinin receptors in amphibian skin and the role of this tissue in osmoregulation, it is plausible that this compound could modulate the activity of ion channels and transporters. Further research in this area is warranted to elucidate this potential physiological role.

Experimental Protocols

The following sections detail standardized experimental procedures for investigating the physiological effects of this compound.

Isolated Smooth Muscle Contraction Assay

This protocol describes the methodology for quantifying the contractile response of isolated smooth muscle tissue to this compound.

Materials:

-

Isolated smooth muscle tissue (e.g., amphibian stomach, intestine, or bladder)

-

Organ bath system with force-displacement transducer

-

Physiological saline solution (e.g., Ringer's solution) appropriate for the amphibian species

-

This compound stock solution

-

Carbogen gas (95% O2, 5% CO2)

-

Data acquisition system

Procedure:

-

Dissect the desired smooth muscle tissue from a pithed amphibian and place it in chilled physiological saline.

-

Mount the tissue strip vertically in the organ bath containing physiological saline maintained at a constant temperature (e.g., 25°C) and continuously bubbled with carbogen gas.

-

Attach one end of the tissue to a fixed hook and the other end to a force-displacement transducer.

-

Apply an initial resting tension to the tissue and allow it to equilibrate for at least 60 minutes, with periodic washing.

-

Construct a cumulative concentration-response curve by adding increasing concentrations of this compound to the organ bath at regular intervals.

-

Record the isometric contractions using the data acquisition system.

-

Analyze the data to determine the EC50 (the concentration of this compound that produces 50% of the maximal response).

Diagram 1: Experimental Workflow for Isolated Smooth Muscle Assay

Caption: Workflow for assessing smooth muscle contractility.

Short-Circuit Current Measurement for Ion Transport

This protocol outlines the use of an Ussing chamber to measure the net ion transport across isolated amphibian skin, a technique that can be adapted to study the effects of this compound.

Materials:

-

Isolated amphibian ventral skin

-

Ussing chamber system

-

Voltage-clamp apparatus

-

Ringer's solution

-

This compound stock solution

-

Agar-salt bridges and Ag/AgCl electrodes

-

Data acquisition system

Procedure:

-

Excise a piece of ventral skin from a pithed amphibian and mount it between the two halves of the Ussing chamber, separating the apical (pond side) and basolateral (blood side) solutions.

-

Fill both chambers with Ringer's solution and bubble with air.

-

Measure the transepithelial potential difference (PD) using the voltage electrodes.

-

Clamp the transepithelial PD to 0 mV using the current-passing electrodes. The current required to maintain this clamp is the short-circuit current (SCC), which represents the net active ion transport.

-

Allow the SCC to stabilize.

-

Add this compound to the basolateral (or apical) chamber and record any changes in the SCC.

-

Inhibitors of specific ion channels or transporters can be used to dissect the components of the SCC affected by this compound.

Diagram 2: Ussing Chamber Experimental Setup

Caption: Ussing chamber setup for ion transport studies.

Signaling Pathways

This compound exerts its effects by binding to the bradykinin B2 receptor, a G protein-coupled receptor. In mammalian systems, the B2 receptor is known to couple to Gαq/11 and Gαi proteins. Activation of this receptor is presumed to initiate a similar signaling cascade in amphibian cells, leading to the generation of second messengers and the activation of downstream effector proteins.

The binding of this compound to the B2 receptor is thought to trigger the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+, along with DAG, activates Protein Kinase C (PKC). Furthermore, the signaling cascade can involve the activation of the Ras/Raf/MEK/ERK (MAPK) pathway, which plays a role in cell proliferation and differentiation.

The prolonged signaling observed with this compound compared to bradykinin may be due to slower receptor desensitization, reduced degradation of the peptide, or differences in receptor trafficking.

Diagram 3: Putative Signaling Pathway of this compound in Amphibian Cells

Caption: Proposed signaling cascade for this compound.

Conclusion and Future Directions

This compound is a potent bioactive peptide with significant effects on smooth muscle, mediated through the bradykinin B2 receptor. While its role in amphibian physiology is still being fully elucidated, particularly concerning ion transport, the available data from mammalian systems provides a strong foundation for future research. The detailed experimental protocols and the putative signaling pathway outlined in this guide offer a framework for scientists and drug development professionals to further investigate the physiological significance of this compound and explore its therapeutic potential. Future studies should focus on obtaining quantitative data on the effects of this compound in various amphibian tissues, including cardiovascular and epithelial preparations, to provide a more complete picture of its physiological role and to validate the proposed signaling mechanisms in an amphibian-specific context.

References

An In-depth Technical Guide to the Mechanism of Action of Bombinakinin M on Bradykinin Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombinakinin M, a naturally occurring peptide isolated from the skin secretions of the toad Bombina maxima, has garnered significant interest within the scientific community for its potent and prolonged activity at bradykinin receptors. As a member of the kinin family of peptides, this compound's interaction with the B1 and B2 bradykinin receptors presents a compelling area of study for understanding inflammatory processes, pain signaling, and cardiovascular regulation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its interaction with bradykinin receptors, downstream signaling cascades, and the experimental methodologies used to elucidate these functions.

Data Presentation: Quantitative Analysis of this compound Interaction with Bradykinin Receptors

The following table summarizes the quantitative data available for this compound (also known as Maximakinin) and its interaction with bradykinin receptors, providing a comparative look at its binding affinity and functional potency.

| Ligand | Receptor | Species | Assay Type | Parameter | Value | Reference |

| This compound (Maximakinin) | B2 | Human | Radioligand Binding ([³H]BK competition) | IC₅₀ | >10,000 nM | [1] |

| Bradykinin | B2 | Human | Radioligand Binding ([³H]BK competition) | IC₅₀ | ~6.7 nM | [1] |

| This compound (Maximakinin) | B2 | Rat | Radioligand Binding ([³H]BK competition) | IC₅₀ | ~42 nM | [1] |

| Bradykinin | B2 | Rat | Radioligand Binding ([³H]BK competition) | IC₅₀ | ~6.8 nM | [1] |

| This compound | B2 | Guinea Pig | Isolated Tissue Contraction (Ileum) | EC₅₀ | 4.0 nM | [2] |

Signaling Pathways of this compound at the B2 Bradykinin Receptor

This compound is a potent agonist of the bradykinin B2 receptor, a G protein-coupled receptor (GPCR). The canonical signaling pathway for B2 receptor activation involves coupling to the Gαq subunit, leading to the activation of Phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), a key second messenger in numerous cellular processes.

Recent studies have further elucidated the downstream signaling cascade initiated by this compound. In vascular smooth muscle cells, this compound has been shown to exert its effects through the activation of the B2 receptor, which subsequently engages the AMP-activated protein kinase (AMPK) and Extracellular signal-regulated kinase 1/2 (ERK1/2) pathways. This signaling cascade ultimately leads to a reduction in intracellular Ca²⁺ levels in these cells, contributing to the peptide's antihypertensive effects. The prolonged signaling observed with this compound, in contrast to the transient effects of bradykinin, is attributed to its resistance to degradation by peptidases.

Caption: this compound Signaling Pathway at the B2 Receptor.

Experimental Protocols

Radioligand Binding Assay for B2 Receptor Affinity

This protocol outlines the methodology for determining the binding affinity of this compound to the bradykinin B2 receptor using a competitive radioligand binding assay.

1. Cell Culture and Membrane Preparation:

-

Human Embryonic Kidney (HEK) 293 cells stably expressing the human or rat bradykinin B2 receptor are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum, penicillin, and streptomycin) at 37°C in a humidified atmosphere of 5% CO₂.

-

Cells are harvested, and crude membrane preparations are obtained by homogenization in a hypotonic buffer followed by centrifugation to pellet the membranes. The final pellet is resuspended in a suitable assay buffer.

2. Competitive Binding Assay:

-

The assay is performed in a final volume of 250 µL containing a fixed concentration of the radioligand [³H]bradykinin (e.g., 0.5 nM) and increasing concentrations of unlabeled this compound or bradykinin (as a reference compound).

-

The reaction is initiated by the addition of the cell membrane preparation (e.g., 20-40 µg of protein).

-

The mixture is incubated for a defined period (e.g., 90 minutes) at a specific temperature (e.g., 4°C to minimize ligand degradation).

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a wash buffer.

-

The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

3. Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of unlabeled bradykinin (e.g., 1 µM).

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC₅₀ values (the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition curves.

Guinea Pig Ileum Contraction Assay

This ex vivo functional assay is used to determine the potency of this compound in inducing smooth muscle contraction.

1. Tissue Preparation:

-

Male Dunkin-Hartley guinea pigs are euthanized, and a segment of the terminal ileum is excised.

-

The ileum is cleaned of mesenteric attachments and luminal contents are gently flushed with Krebs-Ringer bicarbonate solution.

-

Segments of approximately 2-3 cm in length are mounted vertically in an organ bath containing Krebs-Ringer bicarbonate solution, maintained at 37°C, and continuously gassed with 95% O₂ and 5% CO₂.

2. Contraction Measurement:

-

The tissue is allowed to equilibrate for at least 60 minutes under a resting tension of approximately 1 g.

-

Isometric contractions are recorded using a force-displacement transducer connected to a data acquisition system.

-

Cumulative concentration-response curves are generated by the stepwise addition of this compound to the organ bath.

-

The tissue is washed with fresh Krebs-Ringer solution between concentration-response curves.

3. Data Analysis:

-

The contractile responses are expressed as a percentage of the maximal contraction induced by a standard agonist (e.g., acetylcholine or bradykinin).

-

The EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Caption: Experimental Workflow for Characterizing this compound.

Conclusion

This compound presents a unique pharmacological profile as a potent, long-acting agonist of the bradykinin B2 receptor. Its mechanism of action, involving the canonical Gq-PLC-Ca²⁺ pathway and the more recently identified AMPK/ERK1/2 signaling cascade, highlights the complexity of kinin receptor signaling. The species-specific differences in its binding affinity underscore the importance of careful cross-species validation in drug development. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the therapeutic potential of this compound and other bradykinin receptor modulators. Future research should aim to elucidate the binding characteristics of this compound at the B1 receptor and further explore the downstream consequences of its prolonged signaling activity.

References

- 1. Species-specific pharmacology of maximakinin, an amphibian homologue of bradykinin: putative prodrug activity at the human B2 receptor and peptidase resistance in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Maximakinin reduced intracellular Ca2+ level in vascular smooth muscle cells through AMPK/ERK1/2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Bombinakinin M Signaling Pathway in Smooth Muscle Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombinakinin M is a potent bradykinin receptor agonist originally isolated from the skin secretions of the toad Bombina maxima.[1] It is highly selective for mammalian arterial smooth muscle bradykinin receptors, exhibiting approximately 50-fold greater potency than bradykinin itself.[1][2] As a bradykinin-related peptide, this compound exerts its physiological effects by activating the same signaling pathways as bradykinin, primarily through the bradykinin B2 receptor, a member of the G protein-coupled receptor (GPCR) family.[3] This guide provides a detailed overview of the core signaling cascade initiated by this compound in smooth muscle cells, presents relevant quantitative data, outlines key experimental protocols for studying this pathway, and includes visual diagrams to illustrate the molecular interactions and workflows.

The Core Signaling Pathway

The signaling cascade initiated by this compound in smooth muscle cells is multifaceted, leading to a robust contractile response. The pathway is primarily mediated by the B2 receptor and involves the activation of multiple G protein subtypes and their downstream effectors.

Upon binding to the B2 receptor, this compound induces a conformational change that activates heterotrimeric G proteins, specifically Gαq/11 and Gα12/13.

-

Gαq/11 Pathway: Activation of Gαq/11 stimulates Phospholipase C-β (PLC-β). PLC-β then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 binds to its receptors on the sarcoplasmic reticulum (SR), triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

DAG , along with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).

-

-

Gα12/13 Pathway: Concurrently, the activation of Gα12/13 initiates a separate signaling cascade that converges to potentiate the contractile response. This pathway involves the activation of the small GTPase RhoA and its downstream effector, Rho-kinase (ROCK).

The culmination of these events is an increase in intracellular Ca2+ concentration and the activation of various protein kinases. The elevated Ca2+ binds to calmodulin, and this complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, leading to actin-myosin cross-bridge cycling and smooth muscle contraction. PKC and Rho-kinase contribute to this contraction by sensitizing the contractile apparatus to Ca2+, in part by inhibiting myosin light chain phosphatase (MLCP).

Signaling Pathway Diagram

Caption: this compound signaling pathway in smooth muscle cells.

Quantitative Data

The potency of this compound has been quantified in ex vivo smooth muscle preparations. The following table summarizes the available data on its contractile effects.

| Parameter | Value | Species | Tissue | Reference |

| EC50 | 4.0 nM | Guinea Pig | Ileum |

Experimental Protocols

Investigating the this compound signaling pathway involves a variety of techniques to measure the changes in second messengers and the activation of downstream proteins. Detailed methodologies for key experiments are provided below.

Measurement of Intracellular Calcium ([Ca2+]i)

This protocol describes the use of fluorescent Ca2+ indicators to measure changes in intracellular calcium concentration in isolated smooth muscle cells following stimulation with this compound.

4.1.1 Materials

-

Isolated smooth muscle cells

-

Physiological salt solution (e.g., Krebs solution)

-

Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

Dimethyl sulfoxide (DMSO)

-

This compound stock solution

-

Fluorescence microscopy system with a perfusion chamber

4.1.2 Procedure

-

Cell Preparation: Isolate smooth muscle cells from the tissue of interest using enzymatic digestion.

-

Dye Loading:

-

Prepare a loading solution by dissolving the AM ester form of the Ca2+ indicator dye (e.g., 1-5 µM Fura-2 AM) and an equivalent concentration of Pluronic F-127 in DMSO, then diluting into the physiological salt solution.

-

Incubate the isolated cells in the loading solution for 30-60 minutes at room temperature in the dark.

-

-

Washing: Wash the cells with the physiological salt solution to remove extracellular dye.

-

Imaging:

-

Mount the coverslip with the dye-loaded cells onto the perfusion chamber of the fluorescence microscope.

-

For ratiometric dyes like Fura-2, excite the cells at two wavelengths (e.g., 340 nm and 380 nm) and measure the emission at ~510 nm.

-

For single-wavelength dyes like Fluo-4, excite at ~488 nm and measure the emission at ~520 nm.

-

-

Stimulation and Data Acquisition:

-

Begin recording baseline fluorescence.

-

Perfuse the cells with a known concentration of this compound.

-

Continuously record the fluorescence intensity changes over time.

-

-

Data Analysis:

-

For Fura-2, calculate the ratio of fluorescence intensities (F340/F380). This ratio is proportional to the intracellular Ca2+ concentration.

-

For Fluo-4, express the change in fluorescence as a relative increase over baseline (F/F0).

-

Calibrate the signal to obtain absolute Ca2+ concentrations if required.

-

Experimental Workflow Diagram

Caption: Workflow for intracellular calcium measurement.

Phospholipase C (PLC) Activity Assay

This protocol provides a method to determine PLC activity in cell lysates by measuring the formation of its products. A common method involves using a chromogenic or fluorogenic substrate.

4.2.1 Materials

-

Smooth muscle cells or tissue

-

Cold PLC Assay Buffer

-

Phospholipase C Activity Assay Kit (e.g., colorimetric or fluorogenic)

-

Homogenizer

-

Microplate reader

4.2.2 Procedure

-

Sample Preparation:

-

Treat smooth muscle cells with this compound for the desired time.

-

Homogenize the cells or tissue in cold PLC Assay Buffer on ice.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet debris.

-

Collect the supernatant (cell lysate) and determine the protein concentration.

-

-

Assay Reaction:

-

Prepare a reaction mix containing the PLC substrate and assay buffer as per the kit manufacturer's instructions.

-

Add a specific volume of the cell lysate to wells of a 96-well plate.

-

Add the reaction mix to initiate the reaction. Include a background control well with buffer instead of lysate.

-

-

Measurement:

-

Incubate the plate at 37°C.

-

Measure the absorbance (e.g., OD 405 nm for a colorimetric assay) or fluorescence in kinetic mode for a set period (e.g., 60 minutes).

-

-

Data Analysis:

-

Calculate the rate of substrate hydrolysis from the linear portion of the kinetic curve.

-

Subtract the background reading from the sample readings.

-

Determine the PLC activity based on a standard curve provided with the kit and normalize to the protein concentration of the lysate.

-

Experimental Workflow Diagram

Caption: Workflow for the Phospholipase C activity assay.

Western Blot for Protein Kinase C (PKC) Activation

PKC activation involves its translocation from the cytosol to the plasma membrane and the phosphorylation of its substrates. Western blotting can be used to assess this by measuring the phosphorylation of specific PKC substrates.

4.3.1 Materials

-

Smooth muscle cells

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

Cell scraper

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels, buffers, and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibody (e.g., anti-phospho-(Ser) PKC substrate antibody)

-

Secondary antibody (HRP-conjugated)

-

Enhanced chemiluminescence (ECL) substrate

4.3.2 Procedure

-

Cell Treatment and Lysis:

-

Stimulate smooth muscle cells with this compound for various time points.

-

Wash cells once with ice-cold PBS.

-

Add ice-cold lysis buffer, scrape the cells, and incubate on ice for 20-30 minutes.

-

Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Load samples onto an SDS-PAGE gel and run electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-PKC substrate) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Apply the ECL substrate to the membrane.

-

Detect the chemiluminescent signal using an imaging system.

-

-

Analysis:

-

Quantify the band intensities using densitometry software.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody for a housekeeping protein (e.g., β-actin or GAPDH) or for the total, non-phosphorylated form of the protein of interest.

-

Experimental Workflow Diagram

Caption: Workflow for Western blot analysis of PKC activation.

References

The Biological Activity of Bombinakinin M and Its Fragments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombinakinin M, a potent bradykinin-related peptide first isolated from the skin secretions of the giant fire-bellied toad, Bombina maxima, has garnered significant interest within the scientific community. Its robust biological activities, particularly its potent agonism at bradykinin receptors and the intriguing immunomodulatory functions of its fragments, present a compelling area of research for potential therapeutic applications. This technical guide provides a comprehensive overview of the known biological activities of this compound and its characterized fragments, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Core Biological Activities and Quantitative Data

This compound is a nonadecapeptide with the amino acid sequence DLPKINRKGPRPPGFSPFR.[1] Its primary characterized activities are potent smooth muscle contraction via bradykinin B2 receptor agonism and, for some of its fragments, effective neutralization of bacterial lipopolysaccharide (LPS).

Smooth Muscle Contraction

This compound is a highly potent agonist of bradykinin B2 receptors, exhibiting significantly greater potency than bradykinin itself in certain assays.[1] This activity is most prominently observed as dose-dependent contraction of smooth muscle tissues.

Table 1: Smooth Muscle Contraction Activity of this compound

| Peptide/Fragment | Sequence | Bioassay | Potency (EC50) | Reference |

| This compound | DLPKINRKGPRPPGFSPFR | Guinea Pig Ileum Contraction | 4.0 nM | [1][2] |

| Bradykinin | RPPGFSPFR | Guinea Pig Ileum Contraction | ~16 nM (inferred) | [2] |

| DLSKMSFLHG-Ile1-bradykinin | DLSKMSFLHGIRPPGFSPFR | Guinea Pig Ileum Contraction | No direct contractile activity, but potentiates bradykinin activity | |

| DYTIRTRLH-amide | DYTIRTRLH-NH2 | Guinea Pig Ileum Contraction | Weak inhibitory activity on this compound-induced contraction |

Lipopolysaccharide (LPS) Neutralization

Fragments of this compound have been identified that possess the ability to bind to and neutralize the effects of bacterial lipopolysaccharide (LPS), a key trigger of septic shock. This activity highlights a potential therapeutic avenue for these peptides in combating severe bacterial infections.

Table 2: LPS-Neutralizing Activity of this compound Fragments

| Peptide/Fragment | Sequence | Bioassay | Activity | Reference |

| Peptide 1 | KINRKGPRPPG | LPS-binding, in vitro immunomodulation, in vivo LPS neutralization | Direct LPS-binding activity, low cytotoxicity, immunoregulatory functions, and neutralization of LPS effects | |

| Peptide 2 | INRKGPRPPG | Not specified | Isolated from LPS-stimulated skin secretions |

Note: Specific IC50 values for the LPS-neutralizing activity of these fragments are not detailed in the available literature.

Experimental Protocols

Guinea Pig Ileum Smooth Muscle Contraction Assay

This ex vivo assay is a classical method for assessing the contractile or relaxant effects of substances on smooth muscle.

Objective: To determine the potency (EC50) of this compound and its fragments in inducing smooth muscle contraction.

Materials:

-

Male Dunkin-Hartley guinea pigs (250-350 g)

-

Tyrode's solution (in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, glucose 5.6), gassed with 95% O2 and 5% CO2

-

This compound and its fragments (synthetic)

-

Organ bath system with isometric force transducers

-

Data acquisition system

Procedure:

-

Humanely euthanize a guinea pig and isolate the terminal ileum.

-

Cut segments of the ileum (approximately 2 cm in length) and flush gently with Tyrode's solution to remove luminal contents.

-

Suspend each ileum segment in an organ bath containing Tyrode's solution at 37°C, continuously bubbled with 95% O2 and 5% CO2.

-

Apply a resting tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

-

Record isometric contractions using a force transducer connected to a data acquisition system.

-

Construct a cumulative concentration-response curve by adding increasing concentrations of this compound or its fragments to the organ bath.

-

Allow the response to each concentration to reach a plateau before adding the next concentration.

-

At the end of the experiment, add a maximal concentration of a standard agonist (e.g., acetylcholine or KCl) to determine the maximum contractile response of the tissue.

-

Calculate the EC50 value (the concentration of the peptide that produces 50% of the maximal response) from the concentration-response curve using non-linear regression analysis.

Bradykinin B2 Receptor Binding Assay (Radioligand Displacement)

This in vitro assay is used to determine the binding affinity of a test compound to the bradykinin B2 receptor.

Objective: To determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of this compound fragments for the bradykinin B2 receptor.

Materials:

-

Cell line expressing the human bradykinin B2 receptor (e.g., CHO-K1 cells)

-

Cell culture medium and reagents

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors)

-

Radiolabeled bradykinin ligand (e.g., [3H]-Bradykinin)

-

Unlabeled this compound fragments

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Culture the cells expressing the bradykinin B2 receptor to a sufficient density.

-

Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

-

Resuspend the membrane pellet in binding buffer.

-

In a multi-well plate, incubate a fixed concentration of the radiolabeled bradykinin with increasing concentrations of the unlabeled this compound fragments in the presence of the membrane preparation.

-

Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to reach binding equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the unlabeled fragment.

-

Determine the IC50 value (the concentration of the fragment that inhibits 50% of the specific binding of the radioligand) from the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Lipopolysaccharide (LPS) Neutralization Assay (Limulus Amebocyte Lysate - LAL - Assay)

This assay is commonly used to detect and quantify bacterial endotoxins (LPS) and can be adapted to measure the LPS-neutralizing capacity of peptides.

Objective: To determine the ability of this compound fragments to neutralize the activity of LPS.

Materials:

-

Limulus Amebocyte Lysate (LAL) reagent kit (chromogenic or turbidimetric)

-

LPS standard (from E. coli or other Gram-negative bacteria)

-

This compound fragments

-

LPS-free water and labware

-

Microplate reader

Procedure:

-

Prepare a standard curve of known LPS concentrations according to the LAL kit manufacturer's instructions.

-

In a 96-well microplate, pre-incubate a fixed concentration of LPS with varying concentrations of the this compound fragments for a specified time (e.g., 30 minutes) at 37°C.

-

Following pre-incubation, add the LAL reagent to each well.

-

Incubate the plate at 37°C for the time specified in the kit protocol.

-

For a chromogenic assay, add the chromogenic substrate and stop the reaction after a set time.

-

Measure the absorbance (for chromogenic assays) or turbidity (for turbidimetric assays) using a microplate reader at the appropriate wavelength.

-

Calculate the percentage of LPS neutralization by comparing the signal from the samples containing the fragments to the signal from the LPS control (without fragments).

-

Determine the concentration of the fragment that results in 50% neutralization (IC50).

Signaling Pathways and Mechanisms of Action

Bradykinin B2 Receptor Signaling Pathway

This compound exerts its smooth muscle contractile effects primarily through the activation of the bradykinin B2 receptor, a G-protein coupled receptor (GPCR). The binding of this compound to the B2 receptor initiates a cascade of intracellular signaling events.

LPS Neutralization Workflow

The LPS-neutralizing fragments of this compound are thought to act by directly binding to the lipid A portion of LPS, thereby preventing its interaction with host cell receptors like Toll-like receptor 4 (TLR4).

Conclusion and Future Directions

This compound and its fragments represent a promising class of bioactive peptides with dual therapeutic potential. The potent and selective bradykinin B2 receptor agonism of the parent peptide warrants further investigation for cardiovascular applications, while the LPS-neutralizing capabilities of its fragments offer a novel approach to combating sepsis. Future research should focus on a systematic structure-activity relationship study of a broader range of this compound fragments to identify the key residues responsible for each biological activity. This will be crucial for the rational design of more potent and selective analogues with improved pharmacokinetic profiles, ultimately paving the way for their development as novel therapeutic agents. The detailed experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers embarking on this exciting area of drug discovery.

References

The Potent Lipopolysaccharide-Neutralizing Capacity of Bombinakinin M Peptides: A Technical Overview for Researchers

Abstract

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent trigger of the inflammatory cascade that can lead to sepsis and septic shock. The discovery of molecules capable of neutralizing LPS is of significant therapeutic interest. Peptides derived from the amphibian skin secretion, Bombinakinin M, have emerged as promising candidates, demonstrating significant LPS-neutralizing activity. This technical guide provides an in-depth analysis of the LPS-neutralizing properties of this compound peptides, presenting key quantitative data, detailed experimental protocols, and a visualization of the underlying molecular mechanisms. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of immunology, peptide therapeutics, and infectious diseases.

Introduction

Sepsis remains a formidable clinical challenge with high mortality rates, primarily driven by an uncontrolled inflammatory response to microbial components, most notably LPS. The innate immune system recognizes LPS through the Toll-like receptor 4 (TLR4) signaling complex, initiating a cascade of downstream signaling events that culminate in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). While this response is crucial for clearing infections, its dysregulation can lead to systemic inflammation, tissue damage, and organ failure.

Antimicrobial peptides (AMPs) are key components of the innate immune system of many organisms, and a growing body of evidence highlights their ability to not only kill bacteria but also to modulate the host inflammatory response. This compound, a bradykinin-related peptide isolated from the skin secretions of the frog Bombina maxima, and its fragments have demonstrated potent LPS-neutralizing capabilities. This guide will explore the scientific evidence supporting the anti-endotoxin activity of these peptides.

Quantitative Data on LPS Neutralization

The efficacy of this compound-related peptides in neutralizing LPS has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings from published studies, providing a comparative overview of their potency.

Table 1: LPS Binding Affinity of Peptides from Bombina maxima

| Peptide Sequence | Peptide Name/Fragment | Binding Affinity (K D ) | Assay Method | Reference |

| LVGKLLKGAVGDVCGLLPIC | Peptide 2 | 1.05 × 10⁻⁹ M | Biolayer Interferometry (BLI) | [1] |

| KINRKGPRPPG | This compound Fragment 1 | Direct LPS-binding confirmed | Not Quantified | [2] |

Table 2: In Vitro and In Vivo LPS Neutralization Activity

| Peptide Sequence | Assay | Endpoint Measured | Key Findings | Reference |

| KINRKGPRPPG | In vivo mouse model | Survival after LPS challenge | Peptide 1 demonstrated protection against LPS-induced lethality. | [2] |

| LVGKLLKGAVGDVCGLLPIC | In vivo mouse model | Survival after LPS challenge | Peptide 2 significantly protected mice from lethal LPS challenge. | [1] |

| KINRKGPRPPG | In vitro cell-based assay (RAW 264.7 macrophages) | Inhibition of pro-inflammatory cytokine production | Showed immunoregulatory functions. | [2] |

| LVGKLLKGAVGDVCGLLPIC | In vitro cell-based assay (RAW 264.7 macrophages) | Inhibition of TNF-α and IL-6 production | Demonstrated strong anti-inflammatory activity. |

Mechanism of Action: Neutralizing the Inflammatory Cascade

This compound peptides exert their LPS-neutralizing effect through a multi-pronged mechanism that involves direct binding to LPS and subsequent interference with its ability to activate the TLR4 signaling pathway.

Direct LPS Sequestration

The initial and critical step in the neutralization process is the direct binding of the cationic this compound peptides to the anionic LPS molecule. This interaction is primarily electrostatic, involving the positively charged amino acid residues of the peptide and the negatively charged phosphate groups of the Lipid A moiety of LPS. This binding can lead to the sequestration of LPS, preventing it from interacting with its host receptors.

Inhibition of the TLR4 Signaling Pathway

By binding to LPS, this compound peptides effectively block the recognition of LPS by the TLR4 receptor complex, which includes MD-2 and CD14. This inhibition prevents the downstream activation of intracellular signaling cascades, ultimately leading to a reduction in the production of key pro-inflammatory cytokines.

Caption: Mechanism of LPS neutralization by this compound peptides.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the LPS-neutralizing activity of this compound peptides.

Limulus Amebocyte Lysate (LAL) Assay for LPS Neutralization

The LAL assay is a highly sensitive method for detecting and quantifying Gram-negative bacterial endotoxin. It can be adapted to measure the LPS-neutralizing capacity of peptides.

Principle: The assay is based on the coagulation cascade of amoebocyte lysate from the horseshoe crab, Limulus polyphemus, which is triggered by LPS. A peptide with LPS-neutralizing activity will bind to LPS and inhibit this coagulation reaction.

Protocol:

-

Reagent Preparation:

-

Reconstitute LAL reagent and Control Standard Endotoxin (CSE) according to the manufacturer's instructions using pyrogen-free water.

-

Prepare a dilution series of the this compound peptide in pyrogen-free water.

-

-

Assay Procedure:

-

In pyrogen-free glass tubes, mix a fixed concentration of LPS (e.g., 0.5 EU/mL) with varying concentrations of the peptide.

-

Include positive controls (LPS only) and negative controls (pyrogen-free water).

-

Incubate the LPS-peptide mixtures at 37°C for a pre-determined time (e.g., 30 minutes) to allow for binding.

-

Add the reconstituted LAL reagent to each tube.

-

Incubate the tubes at 37°C for 60 minutes, avoiding vibration.

-

-

Data Analysis:

-

After incubation, carefully invert each tube 180°.

-

A firm gel that withstands inversion indicates a positive result (LPS activity). The absence of a solid clot is a negative result (LPS neutralization).

-

The neutralizing activity of the peptide is determined by the lowest concentration that inhibits gel formation.

-

Caption: Workflow for the LAL-based LPS neutralization assay.

Inhibition of Cytokine Release in RAW 264.7 Macrophages

This cell-based assay measures the ability of a peptide to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from macrophage cells stimulated with LPS.

Protocol:

-

Cell Culture:

-

Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

-

Seed the cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of the this compound peptide for 1 hour.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 24 hours).

-

Include control groups: untreated cells, cells treated with LPS only, and cells treated with peptide only.

-

-

Cytokine Measurement:

-

Collect the cell culture supernatants.

-

Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of cytokine production for each peptide concentration compared to the LPS-only control.

-

Determine the IC₅₀ value (the concentration of peptide that inhibits 50% of the cytokine production).

-

In Vivo Mouse Model of Endotoxemia

This in vivo model assesses the protective effects of this compound peptides against LPS-induced lethality in mice.

Protocol:

-

Animals:

-

Use specific pathogen-free mice (e.g., C57BL/6), acclimated to the laboratory conditions.

-

-

Treatment:

-

Administer a lethal dose of LPS (e.g., 15 mg/kg) via intraperitoneal (i.p.) injection.

-

In the treatment group, co-administer the this compound peptide with LPS, or administer the peptide shortly before or after the LPS challenge.

-

Include a control group that receives only LPS.

-

-

Monitoring and Endpoint:

-

Monitor the mice for signs of endotoxic shock and survival over a period of 72 hours.

-

The primary endpoint is survival rate.

-

-

Data Analysis:

-

Compare the survival rates between the peptide-treated group and the LPS-only control group using Kaplan-Meier survival analysis.

-

Conclusion

This compound peptides and their fragments represent a promising class of molecules with potent LPS-neutralizing activity. Their ability to directly bind to LPS and inhibit the subsequent inflammatory cascade highlights their therapeutic potential in the management of sepsis and other inflammatory conditions driven by Gram-negative bacterial endotoxins. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing the development of novel anti-sepsis therapies. Further investigation into the structure-activity relationships of these peptides will be crucial for optimizing their efficacy and translational potential.

References

- 1. A novel peptide identified from skin secretions of Bombina maxima possesses LPS-neutralizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fragments of this compound exist in lipopolysaccharide-stimulated skin secretions of Bombina maxima and show lipopolysaccharide-neutralizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Bombinakinin M: A Selective Bradykinin B2 Receptor Agonist - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bombinakinin M, a naturally occurring peptide, has emerged as a potent and selective agonist for the bradykinin B2 receptor (B2R). This document provides a comprehensive technical overview of this compound, consolidating available quantitative data, detailing experimental methodologies for its characterization, and visualizing key pathways and workflows. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development who are investigating the therapeutic potential of targeting the bradykinin system.

Introduction

The kallikrein-kinin system and its primary effector peptide, bradykinin (BK), play crucial roles in a multitude of physiological and pathophysiological processes, including inflammation, pain, and cardiovascular regulation.[1] These effects are mediated through two main G protein-coupled receptors (GPCRs), the B1 receptor (B1R) and the B2 receptor (B2R).[2] The B2R is constitutively expressed in a wide range of tissues and is responsible for the majority of the physiological actions of bradykinin.[3] In contrast, the B1R is typically expressed at low levels and is upregulated in response to tissue injury and inflammation.[4] The development of selective agonists and antagonists for these receptors is of significant interest for therapeutic intervention in various diseases.

This compound is a potent bradykinin receptor agonist originally isolated from the skin secretions of the toad Bombina maxima. It has demonstrated high selectivity for mammalian arterial smooth muscle bradykinin receptors. This guide delves into the pharmacological properties of this compound, with a focus on its activity as a selective B2R agonist.

Quantitative Data

The following tables summarize the available quantitative data for this compound and the reference agonist, bradykinin.

Table 1: Functional Potency of this compound

| Agonist | Assay System | Parameter | Value | Reference |

| This compound | Guinea Pig Ileum Contraction | EC50 | 4.0 nM | |

| Bradykinin | Guinea Pig Ileum Contraction | EC50 | ~200 nM* |

*Note: The EC50 for bradykinin is estimated based on the statement that this compound is "~50-fold greater potency than bradykinin" in the same assay system.

Table 2: Receptor Selectivity Profile of this compound

| Ligand | Receptor | Binding Affinity (Ki/Kd) | Functional Potency (EC50/IC50) | Selectivity (B2 vs. B1) | Reference |

| This compound | B2 | Data not available | 4.0 nM (EC50) | Highly Selective (functional) | |

| B1 | Data not available | Data not available | |||

| Bradykinin | B2 | Data not available | ~200 nM (EC50) | B2 > B1 | |

| B1 | Data not available | Data not available |

Signaling Pathways

Activation of the bradykinin B2 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The B2R primarily couples to Gq/11 and Gi proteins.

Caption: Bradykinin B2 Receptor Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Radioligand Binding Assay (Adapted Protocol)

This protocol is designed to determine the binding affinity (Ki or Kd) of this compound for the bradykinin B2 receptor.

Objective: To quantify the affinity of this compound for the B2 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell membranes expressing the human bradykinin B2 receptor (e.g., from CHO-K1 or HEK293 cells)

-

Radioligand: [3H]-Bradykinin

-

Non-labeled this compound

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (e.g., GF/C)

-

Scintillation cocktail

-

96-well plates

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells expressing the B2 receptor in a lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the binding buffer.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total binding wells: Cell membranes, [3H]-Bradykinin, and binding buffer.

-

Non-specific binding wells: Cell membranes, [3H]-Bradykinin, and a high concentration of unlabeled bradykinin (e.g., 1 µM).

-

Competition wells: Cell membranes, [3H]-Bradykinin, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at room temperature (or 37°C) for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Experimental Workflow for Radioligand Binding Assay.

Guinea Pig Ileum Contraction Assay (Adapted Protocol)

This ex vivo functional assay measures the potency of this compound in inducing smooth muscle contraction.

Objective: To determine the EC50 value of this compound by measuring its contractile effect on isolated guinea pig ileum.

Materials:

-

Male guinea pig (250-350 g)

-

Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)

-

This compound stock solution

-

Organ bath system with isometric force transducer

-

Data acquisition system

Procedure:

-

Tissue Preparation: Humanely euthanize a guinea pig and isolate a segment of the terminal ileum. Clean the segment of mesenteric attachments and cut it into 2-3 cm long pieces.

-

Mounting: Suspend each ileum segment in an organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2. Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.

-

Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15 minutes.

-

Contraction Measurement:

-

Obtain a reference contraction with a submaximal concentration of a standard agonist (e.g., acetylcholine or histamine).

-

After washing and return to baseline, add cumulative concentrations of this compound to the organ bath.

-

Record the contractile response for each concentration until a maximal response is achieved.

-

-

Data Analysis: Express the contractile responses as a percentage of the maximal response to this compound. Plot the percentage of maximal contraction against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal effect).

Calcium Mobilization Assay (Adapted Protocol)

This cell-based functional assay measures the ability of this compound to induce intracellular calcium release.

Objective: To determine the potency (EC50) of this compound in stimulating calcium mobilization in cells expressing the B2 receptor.

Materials:

-

HEK293 or CHO cells stably expressing the human bradykinin B2 receptor

-

Cell culture medium

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

This compound stock solution

-

Fluorescence plate reader with an injection system

Procedure:

-

Cell Culture: Plate the B2R-expressing cells in a black, clear-bottom 96-well or 384-well plate and grow to confluence.

-

Dye Loading: Remove the culture medium and incubate the cells with a calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 45-60 minutes) at 37°C.

-

Baseline Measurement: Wash the cells with assay buffer to remove excess dye. Measure the baseline fluorescence intensity using a fluorescence plate reader.

-

Agonist Addition: Add varying concentrations of this compound to the wells using the plate reader's injection system.

-

Signal Detection: Immediately after agonist addition, continuously measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.

-

Data Analysis: Calculate the change in fluorescence (peak fluorescence minus baseline fluorescence). Plot the change in fluorescence against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Caption: Experimental Workflow for Calcium Mobilization Assay.

Discussion and Future Directions